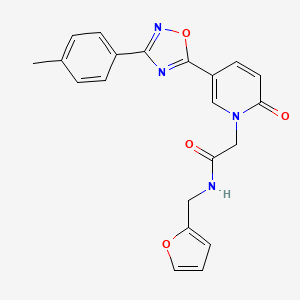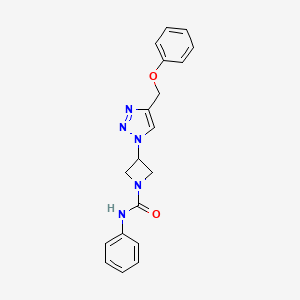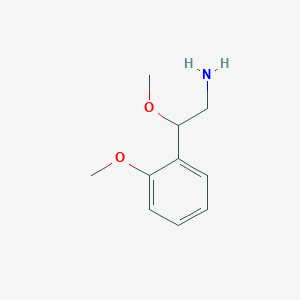![molecular formula C15H23ClF3N3 B2446319 2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride CAS No. 2418727-78-1](/img/structure/B2446319.png)
2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group, which is a methyl group where all three hydrogen atoms have been replaced by fluorine atoms .
Molecular Structure Analysis
The molecule contains a pyrazine ring, a trifluoromethyl group, and a cyclohexyl group. The trifluoromethyl group is characterized by the presence of three fluorine atoms, which are highly electronegative .Chemical Reactions Analysis
The trifluoromethyl group is often used in chemical reactions to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
Trifluoromethyl groups are known to bestow distinctive physical-chemical properties on the compounds they are part of. They are often described as having significant electronegativity, which can make trifluoromethyl-substituted compounds strong acids .Scientific Research Applications
1. Organocatalysis and Cascade Catalysis
A study by Graham, Horning, and MacMillan (2012) discusses the preparation of compounds related to 2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride. It highlights its use in organocatalysis and SOMO catalysis, particularly in α-trifluoromethylation and cascade catalysis processes (Graham, Horning, & MacMillan, 2012).
2. DNA Binding and Nuclease Activity
Kumar et al. (2012) investigated Cu(II) complexes with ligands structurally similar to the compound , revealing insights into DNA binding and nuclease activity. These complexes demonstrated significant interaction with DNA and displayed potential for use in therapeutic applications (Kumar et al., 2012).
3. Synthesis of Nonbenzenoid Analogs of Biogenic Amine
Research by Kurokawa (1983) on the synthesis of 2-(4-Azulenyl)ethanamine derivatives, which are structurally related to the compound, explores the creation of nonbenzenoid analogs of biologically active amines. This work provides insights into synthesizing similar compounds and their potential biological activities (Kurokawa, 1983).
4. Fluoroalkylated Dihydroazolo[1,5-a]pyrimidines Synthesis
Goryaeva et al. (2009) synthesized fluoroalkylated dihydroazolo[1,5-a]pyrimidines, akin to the compound , demonstrating potential for developing novel heterocyclic compounds with diverse applications (Goryaeva et al., 2009).
5. Metallacycle Formation in Ruthenium Complexes
Pettinari et al. (2016) explored the self-assembly of arene ruthenium acylpyrazolone fragments, which are structurally related to the compound. This study provides valuable information on the formation of metallacycles, which could have implications in materials science and catalysis (Pettinari et al., 2016).
6. Synthesis of Novel Chalcone Derivatives
Bhat et al. (2016) focused on the synthesis of new chalcone derivatives containing elements similar to the compound . These derivatives demonstrated potential antimicrobial, antioxidant, and anticancer activities, indicating the compound's relevance in medicinal chemistry (Bhat et al., 2016).
Future Directions
properties
IUPAC Name |
2-(5-methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N3.ClH/c1-11-8-21-14(10-20-11)6-7-19-9-12-2-4-13(5-3-12)15(16,17)18;/h8,10,12-13,19H,2-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLITPABSUDAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CCNCC2CCC(CC2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2446236.png)
![2-(ethylthio)-3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2446237.png)
![7-[(3-methylbenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2446238.png)

![4-[Tert-butyl(dimethyl)silyl]oxyoxane-4-carbaldehyde](/img/structure/B2446242.png)

![3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2446245.png)
![2-[cyano(3-ethylphenyl)amino]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2446246.png)


![2-Chloro-N-[(4-chloro-3-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2446249.png)

![4-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2446257.png)
